molecular formula C14H13NOS B3596607 2,3-DIHYDRO-1H-INDOL-1-YL(5-METHYL-3-THIENYL)METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL(5-METHYL-3-THIENYL)METHANONE

Cat. No.: B3596607
M. Wt: 243.33 g/mol
InChI Key: GJVPFQJAUFESHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-DIHYDRO-1H-INDOL-1-YL(5-METHYL-3-THIENYL)METHANONE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their wide range of biological activities . This compound, in particular, has a unique structure that combines an indole moiety with a thienyl group, making it an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL(5-METHYL-3-THIENYL)METHANONE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . Another method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with a suitable reagent in the presence of a catalyst such as concentrated sulfuric acid . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2,3-DIHYDRO-1H-INDOL-1-YL(5-METHYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL(5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,3-DIHYDRO-1H-INDOL-1-YL(5-METHYL-3-THIENYL)METHANONE can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which combines an indole moiety with a thienyl group, providing distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-10-8-12(9-17-10)14(16)15-7-6-11-4-2-3-5-13(11)15/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVPFQJAUFESHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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